Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate
Description
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is a chiral carbamate derivative characterized by a stereospecific (1S)-configured ethyl backbone, a cyclopentylcarbamoyl moiety, and a benzyloxycarbonyl (Cbz) protecting group. Carbamates are widely used in medicinal chemistry due to their stability, bioavailability, and versatility as protease inhibitors or prodrug components .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBCOWVHMRKRL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Nomenclature Considerations
The compound’s systematic IUPAC name is benzyl (S)-1-(cyclopentylcarbamoyl)ethylcarbamate , with the molecular formula C₁₆H₂₁N₂O₃ and a molecular weight of 289.35 g/mol . Key structural features include:
- A benzyloxycarbonyl (Cbz) group at the N-terminus.
- An L-alanine-derived backbone with an S-configuration.
- A cyclopentylcarbamoyl moiety at the carbonyl position.
The stereochemistry is critical for biological activity, necessitating enantioselective synthesis.
Synthetic Routes and Optimization
Mixed Anhydride Method
This approach adapts methodologies from tert-butyl carbamate derivatives and α-ketoacetal syntheses.
Procedure:
N-Boc-L-alanine Activation :
- React N-Boc-L-alanine (1.0 mmol) with isobutyl chloroformate (1.2 mmol) in anhydrous THF at -10°C using N-methylmorpholine (1.1 mmol) as a base.
- Stir for 30 min to form the mixed anhydride intermediate.
Cyclopentylamine Coupling :
- Add cyclopentylamine (1.5 mmol) dropwise and warm to 25°C.
- After 4 h, concentrate under reduced pressure and purify via silica chromatography (ethyl acetate/hexane, 1:3).
Boc Deprotection and Cbz Protection :
- Treat with HCl/dioxane (4 M) to remove the Boc group.
- React with benzyl chloroformate (1.1 mmol) in dichloromethane (DCM) using triethylamine (1.5 mmol).
Yield and Characterization:
Direct Carbamoylation of L-Alanine Derivatives
A one-pot method derived from benzyl carbamate syntheses and Mitsunobu alkylation:
Procedure:
L-Alanine Protection :
- Stir L-alanine (1.0 mmol) with benzyl chloroformate (1.2 mmol) in 10% Na₂CO₃ at 0°C for 2 h.
- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate to obtain Cbz-L-alanine.
Cyclopentylcarbamoyl Introduction :
- Activate Cbz-L-alanine (1.0 mmol) with HBTU (1.1 mmol) and DIPEA (2.0 mmol) in DCM.
- Add cyclopentylamine (1.5 mmol) and stir overnight.
Workup :
- Wash with 1 M HCl, brine, and dry.
- Purify via flash chromatography (ethyl acetate/hexane, 1:2).
Yield and Characterization:
Enzymatic Resolution for Enantiopure Product
A biocatalytic approach using lipases to resolve racemic mixtures:
Procedure:
Racemic Synthesis :
- Prepare racemic benzyl N-[1-(cyclopentylcarbamoyl)ethyl]carbamate via the mixed anhydride method.
Enzymatic Hydrolysis :
- Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C.
- Monitor enantiomeric excess (ee) by chiral HPLC.
Results:
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Linker in Drug Development
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate serves as a traceless self-immolative linker for aliphatic amines. This property allows it to facilitate the delivery of therapeutic agents by enabling controlled release mechanisms within biological systems. The self-immolative nature ensures that the linker does not remain in the final product, minimizing potential side effects while enhancing the efficacy of the drug conjugate.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Properties : Some derivatives have shown promise as inhibitors of hepatitis C virus replication, suggesting that this compound could be explored for antiviral applications .
- Insecticidal Activity : Ethyl benzyl carbamates have been investigated for their potential as ixodicides (tick control agents), indicating that structural analogs may possess similar properties .
Case Study 1: Drug Delivery Systems
In a recent study, researchers utilized this compound as a linker in the synthesis of targeted drug delivery systems. The results demonstrated improved solubility and bioavailability of the conjugated drug compared to non-conjugated forms, indicating its potential utility in enhancing therapeutic outcomes.
Case Study 2: Antiviral Research
Another investigation focused on the antiviral capabilities of carbamate derivatives, including this compound. The study highlighted its effectiveness in inhibiting viral replication pathways, suggesting further exploration for developing antiviral therapies.
Mechanism of Action
The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Variations in Alkyl/Aryl Groups
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Cyclopentyl vs. Cyclopropane’s rigid structure may enhance enzyme selectivity but reduce solubility .
- Silicon-Containing Analogues : The tert-butyldimethylsilyl group in silicon-based carbamates increases lipophilicity, improving blood-brain barrier penetration and AChE inhibitory potency (IC₅₀: 0.12 µM vs. galanthamine’s 0.08 µM) .
Table 2: Enzymatic Inhibition and Selectivity
Key Observations :
- AChE/BChE Inhibition: Silicon-based carbamates exhibit nanomolar IC₅₀ values, rivaling galanthamine, with selectivity indices influenced by aryl substituents (e.g., 2-hydroxyphenyl enhances AChE affinity) .
- Stereochemical Impact : Phosphoryl-containing analogues achieve high enantiomeric purity (up to 92% ee), critical for chiral specificity in drug design .
Structure-Activity Relationship (SAR) Insights
- Steric Effects : Smaller substituents (cyclopropyl) improve target engagement in constrained enzyme pockets, while bulkier groups (cyclopentyl) may optimize off-target selectivity .
- Activity Cliffs : Substituent changes in BChE inhibitors (e.g., hydroxyl positioning on phenyl rings) create abrupt activity changes, highlighting the need for precise SAR profiling .
Biological Activity
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate, a compound with the chemical formula C14H19N2O2, has garnered attention in both organic synthesis and biological research. This compound is primarily studied for its potential biological activities, including enzyme inhibition and therapeutic applications.
Chemical Structure
The compound features a benzyl group attached to a carbamate moiety, which includes a cyclopentylcarbamoyl group. Its unique structure contributes to its biological activity and interaction with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves the formation of carbon-nitrogen (C-N) bonds through various organic reactions. Common methods include:
- Reagents Used :
- Protecting Groups : Utilized to shield reactive sites during synthesis.
- Catalysts : Such as palladium or nickel for facilitating reactions.
Reaction Pathways
The compound can undergo several reactions, including:
- Oxidation : Using potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Involving nucleophilic substitutions with alkyl halides.
This compound exhibits biological activity primarily through its interaction with enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating biochemical pathways. The specific molecular targets may vary depending on the context of its use.
Enzyme Inhibition Studies
Research indicates that this compound has potential as an enzyme inhibitor. For instance, studies have focused on its inhibitory effects against various proteases, including those associated with viral infections such as SARS-CoV. The inhibition potency is often measured using IC50 values, which indicate the concentration required to inhibit a given biological process by half.
Example Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SARS-CoV 3CL protease | 3.20 | |
| Other Inhibitor | SARS-CoV 3CL protease | 0.39 | |
| Other Inhibitor | SARS-CoV 3CL protease | 0.33 |
Therapeutic Applications
The compound has been explored for potential therapeutic effects, particularly in:
- Anti-inflammatory Treatments : Investigated for its ability to modulate inflammatory pathways.
- Anticancer Properties : Initial studies suggest it may influence cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Enzyme Inhibition :
- Researchers conducted fluorometric assays to evaluate the inhibitory effects against SARS-CoV 3CL protease, revealing significant inhibition at low concentrations.
-
Therapeutic Potential in Cancer :
- Preliminary investigations indicated that the compound could suppress tumor growth in specific cancer cell lines, warranting further exploration into its mechanisms and efficacy.
-
Inflammatory Response Modulation :
- Studies demonstrated that the compound could alter cytokine production in immune cells, suggesting a role in managing inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate, and how can yield and purity be maximized?
The synthesis typically involves multi-step reactions, including carbamate formation and cyclopentylcarbamoyl group introduction. Key steps:
- Activation of intermediates : Use of coupling agents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) to facilitate amide bond formation .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves purity. Yields >70% are achievable with stoichiometric optimization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Q. How does the stereochemistry at the (1S) position influence its biological activity?
The (1S) configuration enhances binding affinity to target enzymes (e.g., proteases or kinases) due to spatial compatibility with chiral active sites. Comparative studies with (1R) analogs show reduced activity, highlighting the need for enantioselective synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Dose-response profiling : Use IC or EC values across multiple assays (e.g., cell-based vs. enzymatic) to identify assay-specific interference .
- Metabolic stability tests : Liver microsome assays determine if metabolites contribute to observed discrepancies .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Models binding poses with targets (e.g., cyclin-dependent kinases) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .
- QSAR models : Relate substituent effects (e.g., cyclopentyl vs. cyclohexyl) to activity trends .
Q. What experimental designs mitigate challenges in studying its pharmacokinetics (PK)?
- Radiolabeling : C-labeled compound tracks absorption/distribution in rodent models .
- Microsampling LC-MS/MS : Enables high-throughput PK profiling with minimal sample volumes .
- PAMPA assays : Predicts blood-brain barrier permeability using artificial membrane models .
Q. How do solvent polarity and pH affect its stability during storage?
- Degradation studies : In aqueous buffers (pH 3–9), the compound is stable at pH 6–7 (t >30 days at 4°C). Acetonitrile/water (1:1) is optimal for stock solutions .
- Lyophilization : Freeze-drying in mannitol/sucrose matrices prevents hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallography and NMR data regarding its conformation?
Q. Why do in vitro and in vivo toxicity profiles differ, and how can this be resolved?
- Metabolite screening : Identify hepatotoxic metabolites via LC-MS/MS in liver microsomes .
- Species-specific models : Use humanized mouse models to bridge in vitro-in vivo gaps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
